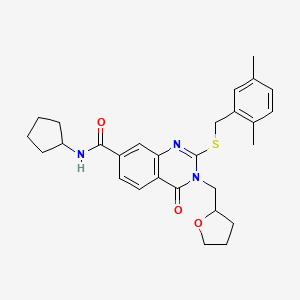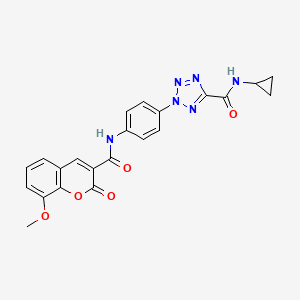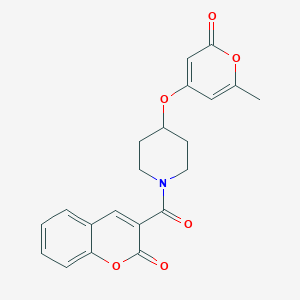
3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one" is a complex chemical compound featuring an intricate structure that incorporates a pyran ring, a piperidine ring, and a chromenone scaffold. This combination of structural elements makes it an object of interest in various fields, including medicinal chemistry, organic synthesis, and material science.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 6-methyl-2-oxo-2H-pyran-4-yl derivative.
Reactants: 6-methyl-2-oxo-2H-pyran, appropriate reagents for functional group transformation.
Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux conditions).
Step 2: Synthesis of piperidine-1-carbonyl intermediate.
Reactants: Piperidine, carbonyl group source.
Conditions: Appropriate solvents and catalysts (e.g., acetic acid).
Step 3: Coupling of the pyran and piperidine intermediates.
Reactants: 6-methyl-2-oxo-2H-pyran-4-yl derivative, piperidine-1-carbonyl intermediate.
Conditions: Solvent (e.g., dichloromethane), temperature control (e.g., ambient to moderate heat), possible use of coupling agents (e.g., EDCI).
Industrial Production Methods:
Scaling up involves continuous flow processes to maintain reaction efficiency and product purity.
Use of advanced reactors and catalysts to streamline the reaction steps and minimize waste.
Types of Reactions:
Oxidation: Reacting with oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding oxides.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation using reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions (e.g., sulfuric acid).
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
Oxidation: Corresponding carbonyl or carboxyl derivatives.
Reduction: Alcohols or amines depending on the functional groups present.
Substitution: Halo derivatives or alkylated products.
Aplicaciones Científicas De Investigación
This compound has been explored for various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its potential interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties for potential therapeutic uses.
Industry: Potential use in the development of new materials or as a catalyst in specific reactions.
Mechanism:
Molecular Targets: Interacts with specific enzymes or receptors in biological systems.
Pathways Involved: May inhibit or activate biochemical pathways through binding to its target.
Pathways:
Interferes with metabolic pathways by inhibiting specific enzymes.
Modulates signaling pathways by interacting with cell surface receptors.
Comparison:
Similar Compounds: 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-thiochromen-2-one, 3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-naphthoquinone.
Uniqueness: Incorporates the chromenone scaffold, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Comparación Con Compuestos Similares
3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-thiochromen-2-one
3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-naphthoquinone
There you have it—a deep dive into the world of "3-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one." Fascinating stuff, isn't it? Want to explore anything else?
Propiedades
IUPAC Name |
3-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-13-10-16(12-19(23)26-13)27-15-6-8-22(9-7-15)20(24)17-11-14-4-2-3-5-18(14)28-21(17)25/h2-5,10-12,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYFFTBIMVSCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

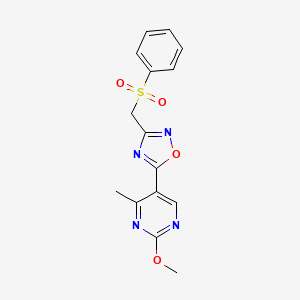
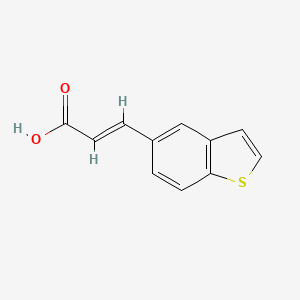

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2547319.png)


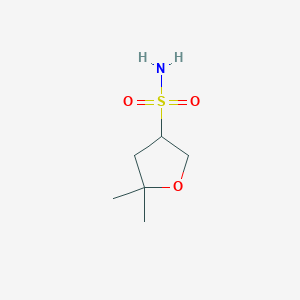
![4-Methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2547328.png)
![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2547329.png)
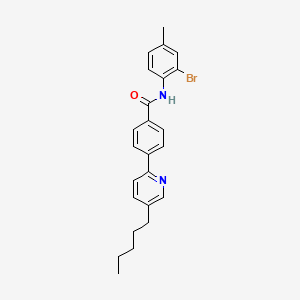
![(E)-3-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2547332.png)
